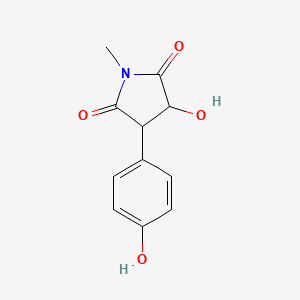
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a complex organic compound with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
化学反応の分析
Types of Reactions
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. The hydroxy and hydroxyphenyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activities and pathways.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share a similar hydroxy group arrangement and exhibit comparable biological activities.
Kojic Acid: A natural product with a 3-hydroxy-4-pyranone scaffold, known for its skin-whitening and antioxidant properties.
Maltol: Another 3-hydroxy-4-pyranone derivative with applications in food and pharmaceuticals.
Uniqueness
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione stands out due to its unique pyrrolidine ring structure, which imparts distinct chemical and biological properties. This structural difference allows for specific interactions and applications not observed in similar compounds.
特性
CAS番号 |
61837-69-2 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
3-hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c1-12-10(15)8(9(14)11(12)16)6-2-4-7(13)5-3-6/h2-5,8-9,13-14H,1H3 |
InChIキー |
URRGUVWIMIPKPY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(C(C1=O)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)
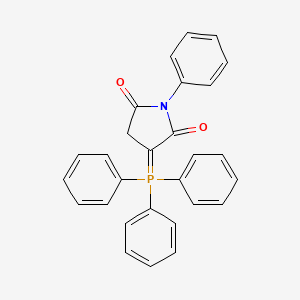
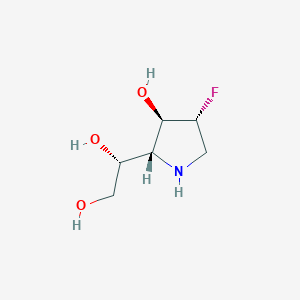
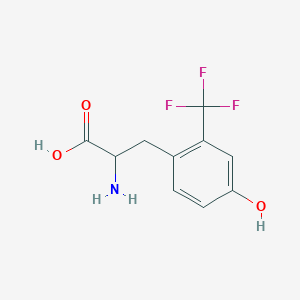
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)

![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)

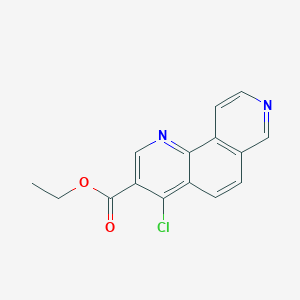
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)
![1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871246.png)
